![molecular formula C8H11NO4 B070803 (1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-49-8](/img/structure/B70803.png)

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

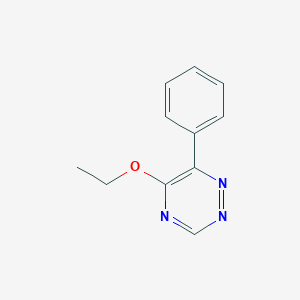

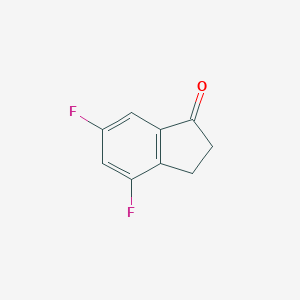

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as (±)-trans-ACPD, is a chemical compound that belongs to the class of amino acids. It is a selective agonist of metabotropic glutamate receptors and is widely used in scientific research for its potential therapeutic applications.

Mécanisme D'action

(±)-trans-ACPD is a selective agonist of metabotropic glutamate receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can modulate neuronal activity and affect behavior and cognition.

Effets Biochimiques Et Physiologiques

(±)-trans-ACPD has been shown to have a variety of biochemical and physiological effects. It can increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. It can also modulate the activity of ion channels and affect the expression of genes involved in neuronal plasticity and survival. In addition, (±)-trans-ACPD can affect the levels of intracellular calcium and activate various signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

(±)-trans-ACPD has several advantages for lab experiments. It is a selective agonist of metabotropic glutamate receptors, which makes it useful for studying the role of these receptors in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It can be toxic at high concentrations and can affect the activity of other receptors and ion channels. In addition, its effects can be difficult to interpret due to the complex signaling pathways involved.

Orientations Futures

There are several future directions for the study of (±)-trans-ACPD. One area of research is the development of more selective agonists and antagonists of metabotropic glutamate receptors. This could lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders. Another area of research is the study of the role of (±)-trans-ACPD in neuronal plasticity and survival. This could lead to a better understanding of the mechanisms underlying learning and memory and the development of new treatments for neurodegenerative diseases. Finally, the study of (±)-trans-ACPD could also provide insights into the mechanisms underlying the development of addiction and the potential for developing new treatments for drug abuse.

Méthodes De Synthèse

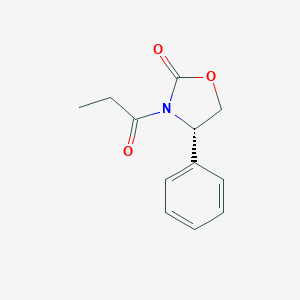

(±)-trans-ACPD can be synthesized through a multistep process starting from 2,3-dihydroxybenzoic acid. The first step involves the conversion of 2,3-dihydroxybenzoic acid to ethyl 2,3-dihydroxybenzoate through esterification. The second step involves the conversion of ethyl 2,3-dihydroxybenzoate to ethyl 2,3-dihydroxy-5-nitrobenzoate through nitration. The third step involves the reduction of ethyl 2,3-dihydroxy-5-nitrobenzoate to ethyl 2,3-dihydroxy-5-aminobenzoate through catalytic hydrogenation. The final step involves the cyclization of ethyl 2,3-dihydroxy-5-aminobenzoate to (±)-trans-ACPD.

Applications De Recherche Scientifique

(±)-trans-ACPD is widely used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects and can prevent or reduce the damage caused by ischemia, traumatic brain injury, and neurodegenerative diseases. It has also been shown to have anticonvulsant effects and can be used to treat epilepsy. In addition, (±)-trans-ACPD has been shown to have analgesic effects and can be used to treat pain.

Propriétés

Numéro CAS |

176199-49-8 |

|---|---|

Nom du produit |

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

Formule moléculaire |

C8H11NO4 |

Poids moléculaire |

185.18 g/mol |

Nom IUPAC |

(1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1 |

Clé InChI |

VTAARTQTOOYTES-AFCXAGJDSA-N |

SMILES isomérique |

C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N |

SMILES |

C1CC(C2C1C2C(=O)O)(C(=O)O)N |

SMILES canonique |

C1CC(C2C1C2C(=O)O)(C(=O)O)N |

Synonymes |

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)